Gentamicin C1 - 25876-10-2

Gentamicin C1

Catalog Number: EVT-317513
CAS Number: 25876-10-2
Molecular Formula: C21H43N5O7
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gentamicin C1 is a major component of the gentamicin C complex, a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora species, such as Micromonospora purpurea and Micromonospora echinospora [, ]. The complex comprises five major components, namely gentamicin C1, C1a, C2, C2a, and C2b, which differ in their methylation pattern at one or more sites in the molecule []. Gentamicin C1 specifically possesses a unique methylation pattern distinguishing it from the other components. In research, gentamicin C1 serves as a model compound for studying aminoglycoside antibiotic biosynthesis and developing new aminoglycoside analogs. Additionally, it is used to investigate the impact of individual gentamicin components on bacterial resistance mechanisms.

Synthesis Analysis

Gentamicin C1 is primarily obtained through fermentation processes using Micromonospora species. While chemical synthesis is possible, the complexity of the molecule makes fermentation the more practical method for obtaining gentamicin C1 [, ].

Fermentation:

  • The fermentation media for Micromonospora species typically include carbon sources (e.g., corn powder, starch, yeast powder, soybean powder), nitrogen sources (e.g., potassium nitrate, ammonium sulfate, peptone), and various salts and trace elements, including cobalt chloride [].
  • Optimization of fermentation conditions, including media composition, temperature, pH, and aeration, can influence the yield of gentamicin C1 and the relative proportions of other gentamicin components [, ].
  • Mutants of Micromonospora species blocked in certain steps of gentamicin biosynthesis can be utilized to accumulate specific components like gentamicin C1 [].

Selective Removal:

  • Techniques like facilitated pertraction can be used to selectively remove gentamicin C1 from a mixture of gentamicin components, increasing the purity and availability of C1 for research purposes [].
Molecular Structure Analysis

Gentamicin C1 possesses a complex molecular structure characteristic of aminoglycoside antibiotics. It consists of a 2-deoxystreptamine ring linked to two amino sugars: a purpurosamine ring and a garosamine ring [, ]. The methylation pattern of Gentamicin C1 differentiates it from other components of the gentamicin C complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for elucidating the structure of gentamicin C1 and differentiating it from other components [, , ].
  • Mass Spectrometry (MS): MS techniques coupled with chromatographic methods (e.g., LC/MS) can be used to analyze the molecular weight and fragmentation pattern of gentamicin C1, confirming its identity and purity [, , ].
Mechanism of Action

Gentamicin C1, like other aminoglycosides, exerts its bactericidal activity by binding to the bacterial ribosome, specifically the 30S subunit [, ]. This binding interferes with protein synthesis through multiple mechanisms:

  • Mistranslation: Gentamicin C1 binding to the ribosome can induce errors in codon reading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain [].
  • Translocation Inhibition: Gentamicin C1 can impede the movement of the ribosome along the messenger RNA (mRNA), effectively halting protein synthesis [].
  • Ribosome Dissociation: Gentamicin C1 binding can promote the dissociation of ribosomal subunits, further disrupting protein synthesis [].
Physical and Chemical Properties Analysis
  • Stability: Gentamicin C1 is relatively stable under acidic conditions but susceptible to degradation under alkaline conditions [, ].
Applications
  • Antibiotic Resistance Studies: Gentamicin C1 serves as a model compound for investigating bacterial resistance mechanisms to aminoglycoside antibiotics. Studies have focused on understanding the specificities of aminoglycoside modifying enzymes, such as acetyltransferases (AACs) and adenylyltransferases (AADs), towards gentamicin C1 and other components. [, , , , ]
    • For example, researchers have shown that specific AAC enzymes, like AAC(6')-Ib, confer resistance to several aminoglycosides, including gentamicin C1a and C2, but not to gentamicin C1 []. These findings highlight the varying susceptibility of gentamicin components to enzymatic inactivation and inform strategies to combat resistance.
  • Structure-Activity Relationship Studies: Gentamicin C1 is utilized to explore the relationship between the molecular structure of aminoglycosides and their antibacterial activity. These studies involve modifying specific functional groups on gentamicin C1 and evaluating the impact on potency and spectrum of activity [].
  • Biosynthesis Studies: Gentamicin C1 acts as a focal point in investigations into the biosynthesis of the gentamicin C complex. Researchers utilize mutants of Micromonospora species to elucidate the biosynthetic pathway and identify the enzymes responsible for each step, including methylation, amination, and glycosylation [, , ].
  • Pharmacokinetics/Pharmacodynamics (PK/PD) Studies: Gentamicin C1, as a major component of gentamicin, is studied in PK/PD investigations to understand its absorption, distribution, metabolism, and excretion (ADME) in various animal models. Such studies help determine optimal dosing regimens for efficacy while minimizing potential toxicity [, , , , ].

Real-World Example:

  • Combating MRSA: Research [] has shown that incorporating an amphiphile-loaded nanocarrier (C1-PNC) with gentamicin can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) biofilms. The C1-PNC enhances gentamicin uptake and disrupts efflux pump activity, promoting bacterial killing. This combination strategy presents a promising avenue for overcoming antibiotic resistance in challenging infections.

Gentamicin C1a

Compound Description: Gentamicin C1a is a major component of the gentamicin antibiotic complex, alongside Gentamicin C1 and Gentamicin C2. It is structurally similar to Gentamicin C1, differing only in the methylation pattern at the 6' position. [] Like other gentamicin components, Gentamicin C1a exhibits broad-spectrum antibacterial activity.

Relevance: Gentamicin C1a is highly relevant to Gentamicin C1 due to their close structural similarity and co-occurrence in the gentamicin complex. They are often studied comparatively in terms of pharmacokinetics, antibacterial activity, and toxicity. [, , , , , , , , ] Notably, Gentamicin C1a is susceptible to inactivation by aminoglycoside 6′-N-acetyltransferase type Ib [ACC(6′)-Ib] but not by ACC(6′)-II, while Gentamicin C1 is only minimally affected by ACC(6′)-Ib. [, ] This difference in susceptibility to modifying enzymes highlights the significance of individual gentamicin component ratios in different preparations.

Gentamicin C2

Compound Description: Gentamicin C2, another major component of the gentamicin complex, is structurally similar to Gentamicin C1, differing in the methylation pattern at the 6' position. [] Gentamicin C2 exhibits potent broad-spectrum antibacterial activity.

Relevance: Gentamicin C2's close structural relationship to Gentamicin C1 and their presence together in the gentamicin complex make it a highly relevant compound. Research often compares their pharmacokinetic profiles, antibacterial efficacy, and potential toxicity. [, , , , , , , , ] Gentamicin C2's higher nephrotoxicity compared to other gentamicin components has been a focus of research. []

Gentamicin C2a

Compound Description: Gentamicin C2a is a major gentamicin component, structurally similar to Gentamicin C1 with a variation in the methylation pattern. [] It demonstrates broad-spectrum antibacterial activity, similar to other components.

Relevance: Gentamicin C2a's close structural similarity to Gentamicin C1 and their presence in the gentamicin complex makes it a relevant compound for comparative studies, especially in pharmacokinetics, antibacterial activity, and toxicity. [, , , , ] The biosynthesis of Gentamicin C2a, specifically its epimerization with Gentamicin C2, has been investigated to understand the gentamicin biosynthetic pathway. []

Gentamicin C2b

Compound Description: Gentamicin C2b is a minor component of the gentamicin complex, differing from Gentamicin C1 by an additional N-methyl group at the 6' position. [] It exhibits antibacterial activity.

Relevance: Although a minor component, Gentamicin C2b is structurally related to Gentamicin C1 and is relevant in understanding the complete composition and potential activity variations of the gentamicin complex. [, , ] The biosynthetic pathway leading to Gentamicin C2b formation from Gentamicin C1a or Gentamicin C1 from Gentamicin C2 has been elucidated, highlighting the role of specific methyltransferases. []

Sagamicin

Compound Description: Sagamicin is an aminoglycoside antibiotic structurally related to Gentamicin C1. [] It differs in the substituent at the 6' position.

Relevance: The biosynthesis of Sagamicin and Gentamicin C1 are interlinked, with both pathways present in Micromonospora sagamiensis. [] Studies on blocked mutants of this organism have been instrumental in understanding the biosynthetic steps and precursor relationships between Sagamicin and Gentamicin C1. [, , ] These findings highlight the possibility of manipulating these pathways to produce specific gentamicin components.

Gentamicin X2

Compound Description: Gentamicin X2 is a minor component related to the gentamicin C complex, considered a potential precursor in the gentamicin biosynthetic pathway. []

Relevance: While not as potent as the major gentamicin C components, Gentamicin X2's structural similarity and identification as a potential biosynthetic precursor make it relevant to understanding the structure-activity relationships and the metabolic pathways involved in Gentamicin C1 production. [, ]

2-Hydroxygentamicin

Compound Description: 2-Hydroxygentamicin is a novel aminoglycoside antibiotic complex produced by a mutant strain of Micromonospora purpurea. [] It is structurally similar to the gentamicin complex, differing in the presence of a hydroxyl group.

Relevance: 2-Hydroxygentamicin's structural similarity to the gentamicin complex, including Gentamicin C1, and its comparable, sometimes superior, antibacterial activity against some gentamicin-resistant strains, make it a relevant compound. [] This finding indicates the potential for developing new aminoglycosides with improved efficacy against resistant bacteria.

Netilmicin

Relevance: Netilmicin is relevant to Gentamicin C1 as both are substrates for the aminoglycoside nucleotidyltransferase 2''-I enzyme. [] Studying the kinetics of this enzyme with both antibiotics provides insight into the enzyme's mechanism and potential for developing inhibitors that could combat antibiotic resistance.

Sisomicin

Relevance: Like netilmicin, sisomicin serves as a substrate for aminoglycoside nucleotidyltransferase 2''-I. [] Comparing the kinetic parameters of this enzyme with Gentamicin C1 and sisomicin can shed light on the enzyme's substrate specificity and the structural elements crucial for its activity.

6'-N-acetyl Gentamicin C1

Relevance: The formation of 6'-N-acetyl Gentamicin C1 is a significant mechanism of bacterial resistance against gentamicin antibiotics. This modification is catalyzed by aminoglycoside acetyltransferases, specifically AAC(6') enzymes. [, ] Understanding the enzymatic mechanisms of these modifying enzymes is crucial for developing strategies to overcome this type of resistance.

2''-epi-Gentamicin C1

Relevance: This compound was synthesized to combat the emergence of bacterial resistance to gentamicin mediated by adenylylation at the 2''-hydroxyl group. [] The development of 2''-epi-Gentamicin C1 highlights the importance of chemical modification to circumvent bacterial resistance mechanisms and improve the efficacy of existing antibiotics.

2''-deoxygentamicin C2

Relevance: Like 2''-epi-Gentamicin C1, this derivative was synthesized to address the issue of bacterial resistance caused by adenylylation at the 2'' position of gentamicin antibiotics. [] These modifications demonstrate the ongoing efforts to create new gentamicin derivatives with improved resistance profiles.

Properties

CAS Number

25876-10-2

Product Name

Gentamicin C1

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1

InChI Key

CEAZRRDELHUEMR-CAMVTXANSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Solubility

Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons

Synonyms

O-2-Amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-α-D-ribo-heptopyranosyl-(14)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(16)]-2-deoxy-D-streptamine Pentaacetate Salt;

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.